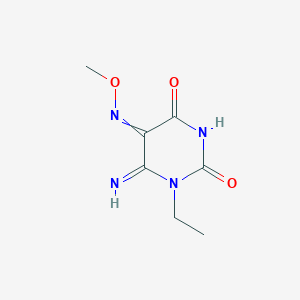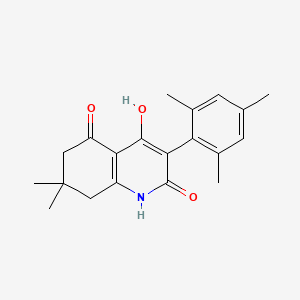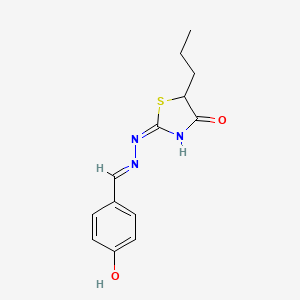
1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.18 g/mol . This compound is known for its unique structure, which includes both imino and oxime functional groups.
Preparation Methods
The synthesis of 1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide with specific reagents under controlled conditions . The reaction typically requires a solvent such as chloroform, DMSO, or methanol, and the product is obtained as an off-white solid . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound’s imino and oxime functional groups play a crucial role in its biochemical and physiological effects. These interactions can lead to the inhibition or activation of various pathways, depending on the context of its use .
Comparison with Similar Compounds
1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione is unique due to its specific functional groups and structure. Similar compounds include:
Cymoxanil: A fungicide with a similar dihydropyrimidine structure.
3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide: A related compound used in the synthesis of this compound. These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H10N4O3/c1-3-11-5(8)4(10-14-2)6(12)9-7(11)13/h8H,3H2,1-2H3,(H,9,12,13) |
InChI Key |
QHNYQVOBANAFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=N)C(=NOC)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15284689.png)
![N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide](/img/structure/B15284695.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15284700.png)
![4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B15284713.png)
![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)
![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)



